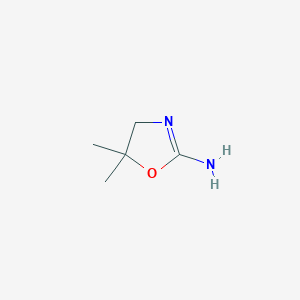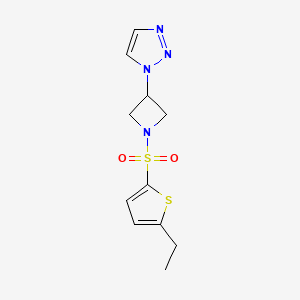
2-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxy-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxy-phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTEP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
The research by Viji et al. (2020) involves molecular docking and quantum chemical calculations of a structurally similar compound, focusing on its molecular structure and spectroscopic data. This study, although not directly on the specified compound, showcases the use of computational methods in understanding the properties and potential applications of complex organic molecules (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis and Antibacterial Screening
Landage, Thube, and Karale (2019) conducted a study on the synthesis and antibacterial screening of novel compounds, including thiazolyl pyrazole derivatives. Their research contributes to the exploration of new compounds with potential antibacterial properties, which could be relevant to the compound (Landage, Thube, & Karale, 2019).
Synthesis and Evaluation as Antioxidant Additives
Amer et al. (2011) studied the synthesis of various thiazoles, including a compound similar to the one , and evaluated their efficacy as antioxidant additives for lubricating oils. This suggests potential industrial applications of similar compounds in enhancing the performance and longevity of lubricants (Amer, Hassan, Moawad, & Shaker, 2011).
Synthesis and Biological Activity Studies
In the work of Uma et al. (2017), there is a focus on synthesizing derivatives of benzo[d]thiazol and studying their biological activities. This research provides insights into the potential biological applications of thiazol derivatives, which could be relevant for the compound (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Cytotoxic Effect of Nickel(II) Complexes
Sobiesiak et al. (2011) investigated the synthesis of Ni(II) complexes with ligands containing benzothiazol, exploring their cytotoxic activities against tumor cell lines. This highlights the potential application of benzothiazol derivatives in medicinal chemistry and cancer research (Sobiesiak et al., 2011).
Antimicrobial Activity of Oxadiazoles
Rai et al. (2009) synthesized a series of oxadiazoles containing a structure similar to the compound and evaluated their antibacterial activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Propiedades
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-4-12-9-13(15(24)10-16(12)25-3)19-18(11(2)22-23-19)20-21-14-7-5-6-8-17(14)26-20/h5-10,24H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVUPPZLBGACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2478189.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2478190.png)

![1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2478192.png)

![3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid](/img/structure/B2478194.png)
![Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2478196.png)

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2478200.png)



![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2478205.png)
![[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine](/img/structure/B2478210.png)